(1-Acetamidocyclopentyl) acetate
Description
(1-Acetamidocyclopentyl) acetate (CAS No. 69971-20-6) is a cyclopentane derivative with a molecular formula of C₁₀H₁₅NO₃ and a molecular weight of 197.230 g/mol . The compound features a cyclopentane ring substituted with an acetamide group (-NHCOCH₃) at the 1-position and an acetate ester (-OAc) at the 4-position (stereochemistry: 1S,4R) . With 1 hydrogen bond donor and 3 hydrogen bond acceptors, the compound exhibits moderate polarity, influencing its solubility and reactivity. It is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals due to its dual functional groups (amide and ester), which enable diverse derivatization pathways .
Properties
CAS No. |
125078-38-8 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.223 |
IUPAC Name |
(1-acetamidocyclopentyl) acetate |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-9(13-8(2)12)5-3-4-6-9/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
YQUGXJWHJITFPH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCCC1)OC(=O)C |
Synonyms |
Acetamide, N-[1-(acetyloxy)cyclopentyl]- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(acetyloxy)cyclopentyl]- typically involves the acylation of cyclopentanol with acetic anhydride to form 1-(acetyloxy)cyclopentane. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[1-(acetyloxy)cyclopentyl]- may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-(acetyloxy)cyclopentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Acetamide, N-[1-(acetyloxy)cyclopentyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(acetyloxy)cyclopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the cyclopentyl ring provides structural stability. The acetyloxy group may enhance the compound’s solubility and bioavailability, facilitating its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (1-acetamidocyclopentyl) acetate, a comparative analysis with structurally related cyclopentane derivatives is provided below.
Structural and Functional Group Analysis
Key Research Findings
Reactivity and Synthesis: this compound is synthesized via stereoselective reactions, leveraging its 1S,4R configuration for targeted biological activity . In contrast, ethyl acetoacetate derivatives (e.g., 2-azido-1-hydroxy-1-(2,4-dioxoalkyl)cyclopentanes) are generated through nucleophilic additions to α-azido cyclopentanone, followed by Staudinger reductions to form amino derivatives . Dicyclopentenyloxyethyl acrylate undergoes radical polymerization due to its acrylate group, making it suitable for industrial coatings .
Physicochemical Properties: The acetamide and ester groups in this compound enhance its solubility in polar aprotic solvents (e.g., DMSO), whereas dicyclopentenyloxyethyl acrylate’s larger hydrophobic structure (C₁₅H₂₀O₃) favors organic phases . Methyl 3-aminocyclopentanecarboxylate’s amino group enables protonation at physiological pH, increasing its bioavailability compared to neutral esters .
Applications :
- This compound : Explored in antiviral and antimicrobial agent synthesis due to its amide-mediated hydrogen bonding .
- Ethyl acetoacetate derivatives : Serve as intermediates in heterocyclic compound synthesis (e.g., pyrrolidines) .
- Dicyclopentenyloxyethyl acrylate : Used in UV-curable resins for high-performance adhesives .
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